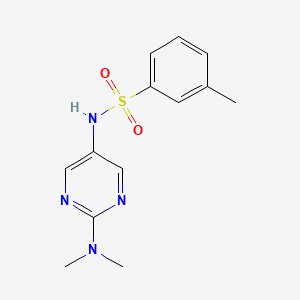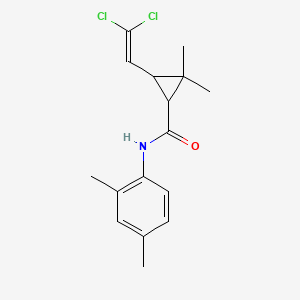
N-(2-(dimethylamino)pyrimidin-5-yl)-3-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-(2-(dimethylamino)pyrimidin-5-yl)-3-methylbenzenesulfonamide” belongs to a class of organic compounds known as sulfonamides . Sulfonamides are compounds containing a sulfonamide group, which is a functional group characterized by a sulfur atom covalently bonded to an amine group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The dimethylamino group would be attached to one of the nitrogen atoms in the pyrimidine ring .Chemical Reactions Analysis
As a sulfonamide, this compound could potentially undergo a variety of chemical reactions. Sulfonamides are known to participate in reactions such as hydrolysis, acylation, and displacement reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the sulfonamide group could contribute to its solubility in water, while the presence of the aromatic ring could influence its stability .Applications De Recherche Scientifique
Synthesis and Characterization
- A study detailed the synthesis, characterization, and computational investigation of a new sulfonamide molecule, providing insights into its structure and properties through spectroscopic tools and DFT calculations. This research highlighted the compound's stabilized structure through multiple interactions, hinting at its potential for diverse applications in material science and drug design (Murthy et al., 2018).
Molecular Dynamics and Docking Studies
- Another research effort focused on synthesizing novel N-(2, 6-dimethoxypyrimidin-4-yl)-4-(3-(aryl)thioureido) benzenesulfonamides, inspired by antituberculosis pro-drugs. The study reported significant antimycobacterial activity for some of the synthesized compounds, with structure-activity relationship (SAR) analysis revealing key moieties contributing to potency (Ghorab et al., 2017).
Corrosion Inhibition
- Research on piperidine derivatives, including those related to N-(2-(dimethylamino)pyrimidin-5-yl)-3-methylbenzenesulfonamide, evaluated their efficacy as corrosion inhibitors for iron. Quantum chemical calculations and molecular dynamics simulations were used to understand their adsorption and inhibition mechanisms, showing promising results for their application in protecting metal surfaces (Kaya et al., 2016).
Antifungal and Antibacterial Activities
- A study on the synthesis of novel triazepines, pyrimidines, and azoles from 4-toluenesulfonamide explored the antifungal activities of the synthesized compounds. This work demonstrated the potential of such molecules for developing new antimicrobial agents (Khodairy et al., 2016).
Anticancer and HIV Activity
- Derivatives of N-(2-chloropyrimidin-4-yl)-N,2-dimethyl-2H-indazol-6-amine, structurally related to the compound , were evaluated for their anticancer and anti-HIV activities. These studies underline the potential therapeutic applications of such compounds, with some showing promising results in preclinical models (Brzozowski & Sa̧czewski, 2007).
Optical and Electronic Properties
- Investigations into the optical and electronic properties of sulfamethazine Schiff-base and related compounds have been conducted, revealing their potential for applications in nonlinear optics and as probes in biological systems (Mansour & Ghani, 2013).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[2-(dimethylamino)pyrimidin-5-yl]-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2S/c1-10-5-4-6-12(7-10)20(18,19)16-11-8-14-13(15-9-11)17(2)3/h4-9,16H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBVWYTQRORSXCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC2=CN=C(N=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(dimethylamino)pyrimidin-5-yl)-3-methylbenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxyphenyl]-5-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B2568752.png)
![[(2S)-Pyrrolidin-2-yl]methanethiol;hydrochloride](/img/structure/B2568754.png)
![2-({4-formyl-3-methyl-1-[(4-methylphenyl)methyl]-1H-pyrazol-5-yl}sulfanyl)acetic acid](/img/structure/B2568755.png)
![(4-ethoxyphenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2568757.png)
![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2568758.png)
![2-phenoxy-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide](/img/structure/B2568759.png)




![7-(3-methoxyphenyl)-3-{[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]thio}[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2568769.png)
